molecular formula C15H9Cl2N3O4S B2508826 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1171954-77-0

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2508826
CAS RN: 1171954-77-0
M. Wt: 398.21
InChI Key: YLWQIMVKCUEUBT-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple ring structures and functional groups. The exact structure is not available in the current literature .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the current literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the current literature .

Scientific Research Applications

Anticonvulsant Evaluation

A study on indoline derivatives, including compounds structurally related to 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide, demonstrated significant anticonvulsant activities. These compounds were evaluated using the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures models. Notably, one compound emerged as an effective anticonvulsant with low toxicity, highlighting the potential for further development in this area (R. Nath et al., 2021).

Antimicrobial Agents

Another research focus has been the synthesis of acetamide derivatives for antibacterial activity. For example, 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related compounds have been synthesized and found to possess significant antibacterial activity. This suggests a promising avenue for developing new antimicrobial agents (K. Ramalingam et al., 2019).

Antitumor Activity

Compounds with structural elements similar to this compound have been explored for their potential antitumor activity. For instance, benzothiazole derivatives were synthesized and screened for antitumor activity against various human tumor cell lines, indicating considerable anticancer activity against some cancer cell lines (L. Yurttaş et al., 2015).

NMR Study of Oxadiazole Derivatives

NMR studies of novel oxadiazole derivatives, including those containing benzimidazole moieties, have provided valuable insights into their chemical structure and potential pharmacological applications. These studies contribute to a deeper understanding of the molecular interactions and stability of such compounds, which is crucial for drug design and development (Li Ying-jun, 2012).

Mechanism of Action

The mechanism of action of this compound is not well-documented in the current literature .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the current literature .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O4S/c16-11-5-8(13(17)25-11)14-19-20-15(24-14)18-12(21)4-7-1-2-9-10(3-7)23-6-22-9/h1-3,5H,4,6H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWQIMVKCUEUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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